molecular formula C17H19ClN2 B3835041 1-(4-chlorobenzyl)-4-phenylpiperazine

1-(4-chlorobenzyl)-4-phenylpiperazine

Cat. No.: B3835041
M. Wt: 286.8 g/mol
InChI Key: VGOSMRSKOCAHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4-phenylpiperazine is a piperazine derivative featuring a 4-chlorobenzyl group attached to the nitrogen at position 1 and a phenyl group at position 4 of the piperazine ring. Its synthesis typically involves condensation reactions between substituted benzyl halides and piperazine derivatives, with yields ranging from 31% to 86% depending on the pathway .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOSMRSKOCAHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorobenzyl)-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Key structural analogs and their distinguishing features include:

Compound Name Substituents (Positions 1 and 4) Key Structural Differences
1-(4-Chlorobenzyl)-4-phenylpiperazine 1: 4-chlorobenzyl; 4: phenyl Reference compound
1-(4-Chlorophenyl)piperazine (4-CPP) 1: 4-chlorophenyl; 4: H Lacks benzyl group; simpler substitution
1-(3-Phenoxypropyl)-4-phenylpiperazine (SC213) 1: 3-phenoxypropyl; 4: phenyl Longer alkyl chain introduces flexibility
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 1: 3-CF₃; 4: H Electron-withdrawing CF₃ group
KN-62 1: Bis-isoquinolinesulfonyl; 4: phenyl Bulky substituents; CaMKII inhibitor

Key Observations :

  • SC213’s phenoxypropyl chain increases lipophilicity, which may enhance membrane permeability but reduce binding specificity .
  • 3-TFMPP ’s trifluoromethyl group enhances metabolic stability but may alter receptor interaction dynamics .
  • KN-62 ’s complex substituents confer species-dependent P2X7 receptor antagonism, highlighting the impact of bulky groups on potency .

Pharmacological Activity Comparison

Antagonist Potency and Receptor Affinity
  • Dopamine D2/D3 Receptors :
    • This compound shows moderate D2R antagonism, similar to SC213, but with higher selectivity due to its benzyl group .
    • 4-CPP exhibits weaker D2R binding, likely due to the absence of the benzyl spacer .
  • P2X7 Receptors :
    • KN-62 (IC₅₀: 43 µM) demonstrates species-specific potency, being 10-fold less active at mouse receptors than human . This contrasts with simpler piperazines like this compound, which lack P2X7 activity.

Key Research Findings

Species-Specific Activity : Compounds like KN-62 exhibit marked species differences (e.g., 20–500-fold higher potency at human vs. mouse P2X7 receptors), underscoring the need for careful preclinical evaluation .

Substituent-Driven Selectivity : The 4-chlorobenzyl group in this compound enhances D2R selectivity over simpler analogs like 4-CPP, likely due to improved steric and electronic interactions .

Synthetic Optimization : Advances in parallel synthesis (e.g., CDI-mediated coupling) have improved yields and purity for piperazine derivatives, facilitating drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-4-phenylpiperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-chlorobenzyl chloride reacts with phenylpiperazine. Key parameters include solvent choice (e.g., ethanol or toluene for polar/non-polar environments), temperature (60–80°C for controlled kinetics), and stoichiometric ratios (1:1.2 benzyl chloride to piperazine). Catalytic bases like triethylamine may enhance reaction efficiency. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H NMR should show peaks for the piperazine ring (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl and phenyl groups) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS should display a molecular ion peak matching the theoretical molecular weight (e.g., 316.8 g/mol).
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, and Cl percentages (e.g., C: 68.2%, H: 5.7%, N: 8.8%, Cl: 11.2%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor-targeted applications?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess binding affinity changes.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like dopamine or serotonin receptors .
  • In Vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement for D2_2/5-HT2A_{2A} receptors) to correlate structural modifications with activity .

Q. What strategies resolve contradictions in biological activity data across studies involving piperazine derivatives?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO-K1), buffer pH, and incubation time.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, identifying outliers or confounding factors (e.g., impurity levels >95% vs. <90%) .
  • Cross-Validation : Compare results from orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, a logP >3 suggests high membrane penetration but potential solubility issues .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., chlorobenzyl groups may raise toxicity flags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.